An In-depth Technical Guide to the Structure and Chemistry of Cyclobutyl Phenyl Ketone
An In-depth Technical Guide to the Structure and Chemistry of Cyclobutyl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclobutyl phenyl ketone (also known as benzoylcyclobutane), a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, and key reactive characteristics, supported by spectroscopic data and experimental protocols.
Core Chemical Structure and Identification
Cyclobutyl phenyl ketone is an organic compound featuring a four-membered cyclobutane (B1203170) ring and a phenyl ring connected by a ketone functional group.[1] Its molecular formula is C₁₁H₁₂O.[2][3][4][5] The strained cyclobutane ring and the carbonyl group's reactivity make it a valuable building block for more complex molecular architectures.[1]
Key identifiers for cyclobutyl phenyl ketone are listed below:
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IUPAC Name: cyclobutyl(phenyl)methanone[4]
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InChI: 1S/C11H12O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2[2][3][4]
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Canonical SMILES: O=C(C1CCC1)c2ccccc2[2]
Physicochemical Properties
Cyclobutyl phenyl ketone is a colorless to pale yellow liquid or crystalline substance.[6] It is soluble in organic solvents like alcohol and ether but has poor solubility in water.[6] A summary of its key quantitative properties is presented in Table 1.
Table 1: Quantitative Physicochemical Data for Cyclobutyl Phenyl Ketone
| Property | Value | Reference(s) |
| Molecular Weight | 160.21 g/mol | [2][4] |
| Melting Point | 0-2 °C | [6] |
| Boiling Point | 114-118 °C at 7 mmHg | [2][7] |
| ~220-222 °C at 760 mmHg | [6] | |
| Density | 1.05 g/mL at 25 °C | [2][7] |
| Refractive Index (n20/D) | 1.547 | [2][7] |
| Flash Point | >230 °F (>110 °C) | [8] |
Spectroscopic and Analytical Data
A range of spectroscopic data is available for the characterization of cyclobutyl phenyl ketone. This includes:
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Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are available for structural elucidation.[4][9]
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Infrared (IR) Spectroscopy: FTIR spectra confirm the presence of the carbonyl group and aromatic ring.[3][4][10]
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Mass Spectrometry (MS): Electron ionization mass spectra are available to determine the mass-to-charge ratio.[3]
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UV/Visible Spectroscopy: UV/Vis spectra provide information on the electronic transitions within the molecule.[3][11]
Reactivity and Synthetic Applications
Cyclobutyl phenyl ketone is a key intermediate in various organic reactions. Its reactivity is centered around the ketone functional group and the unique properties conferred by the strained cyclobutane ring.
Norrish-Yang Cyclization
A significant application of cyclobutyl phenyl ketone is in photochemical reactions, specifically the Norrish-Yang cyclization.[1] Irradiation with UV light (e.g., 365 nm) promotes an intramolecular hydrogen abstraction, leading to the formation of 2-phenylbicyclo[1.1.1]pentan-2-ol.[12] This bicyclic intermediate is highly valuable as a precursor for synthesizing cis-1,3-difunctionalized cyclobutanes, which are emerging scaffolds in medicinal chemistry due to their ability to confer favorable pharmacological properties.[1][12]
Other Reactions
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It has been used to study the thermal reactions of parent and phenyl-substituted N-acyl cyclobutylimines.[2][7][13]
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It reacts with 2-butanol (B46777) and di-t-butyl peroxide in a process that yields valerophenone.[2][7]
Illustrative Experimental Protocol: Oximation of a Cycloalkyl Phenyl Ketone
While a specific protocol for the synthesis of cyclobutyl phenyl ketone is not detailed in the provided search results, the following is a representative experimental procedure for a common transformation involving a similar substrate, cyclohexyl phenyl ketone. This protocol for oximation is provided to illustrate the required level of detail for researchers.
Objective: To synthesize cyclohexyl phenyl ketone oxime from cyclohexyl phenyl ketone using hydroxylamine (B1172632) hydrochloride. This reaction is a standard method for converting ketones to oximes, which are versatile synthetic intermediates.[14]
Materials:
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Cyclohexyl Phenyl Ketone (1.0 g, 5.31 mmol)
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Hydroxylamine Hydrochloride (0.55 g, 7.97 mmol)
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Sodium Acetate (B1210297) (0.65 g, 7.92 mmol)
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Ethanol (B145695) (95%, 20 mL)
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Distilled Water
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50 mL Round-bottom flask, magnetic stir bar, reflux condenser, heating mantle
Procedure:
-
Reactant Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add cyclohexyl phenyl ketone (1.0 g). Add 20 mL of 95% ethanol and stir until the ketone is fully dissolved.[14]
-
Addition of Reagents: Add hydroxylamine hydrochloride (0.55 g) and sodium acetate (0.65 g) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 4 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[14]
-
Workup and Isolation: After 4 hours, cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of cold distilled water while stirring. A white precipitate of the oxime should form.[14]
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Precipitation and Filtration: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product via vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with two 10 mL portions of cold distilled water to remove inorganic impurities.[14]
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Purification and Drying: The crude product can be recrystallized from an ethanol/water mixture to yield the pure crystalline oxime. Dry the purified product in a desiccator or a low-temperature vacuum oven.[14]
References
- 1. Cyclobutyl phenyl ketone | 5407-98-7 | Benchchem [benchchem.com]
- 2. Cyclobutyl phenyl ketone 98 5407-98-7 [sigmaaldrich.com]
- 3. Cyclobutyl phenyl ketone [webbook.nist.gov]
- 4. Cyclobutyl phenyl ketone | C11H12O | CID 79414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. CYCLOBUTYL PHENYL KETONE | 5407-98-7 [chemicalbook.com]
- 8. Cyclobutyl phenyl ketone | CAS 5407-98-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. CYCLOBUTYL PHENYL KETONE(5407-98-7) 1H NMR spectrum [chemicalbook.com]
- 10. CYCLOBUTYL PHENYL KETONE(5407-98-7)IR [chemicalbook.com]
- 11. Cyclobutyl phenyl ketone [webbook.nist.gov]
- 12. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclobutyl phenyl ketone 98 5407-98-7 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
